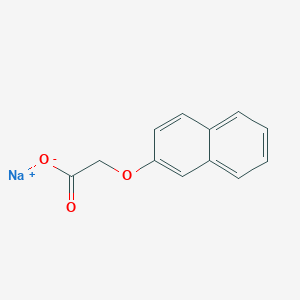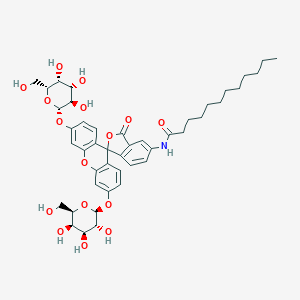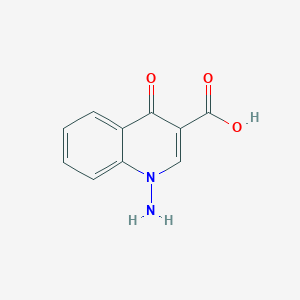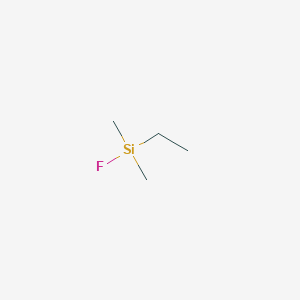
Silane, ethylfluorodimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, ethylfluorodimethyl-, also known as Ethylfluorodimethylsilane, is a chemical compound with the molecular formula C4H11FSi. It is widely used in scientific research due to its unique properties and applications. In
Mecanismo De Acción
The mechanism of action of Silane, ethylfluorodimethyl-, is not fully understood. However, it is believed to work by reacting with other compounds to form stable, silicon-containing products. This reaction can occur through a variety of pathways, depending on the specific compounds involved.
Biochemical and Physiological Effects:
Silane, ethylfluorodimethyl-, has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-reactive, making it a safe choice for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Silane, ethylfluorodimethyl-, is its versatility. It can be used in a wide range of applications, from organic synthesis to polymer production. It is also relatively easy to handle and store, making it a convenient choice for lab experiments.
However, there are also limitations to its use. Silane, ethylfluorodimethyl-, can be expensive and difficult to obtain in large quantities. It is also highly reactive, which can make it challenging to work with in certain situations.
Direcciones Futuras
There are many potential future directions for research involving Silane, ethylfluorodimethyl-. One possible area of study is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of its potential applications in nanotechnology and other emerging fields.
Conclusion:
Silane, ethylfluorodimethyl-, is a valuable compound with many applications in scientific research. Its unique properties and versatility make it a popular choice for use in a wide range of applications, from organic synthesis to polymer production. As research in this field continues to evolve, there is great potential for new discoveries and innovations in the use of this compound.
Métodos De Síntesis
The most common method for synthesizing Silane, ethylfluorodimethyl-, is through the reaction of ethylmagnesium bromide with fluorodimethylchlorosilane. The reaction produces the desired compound, which can be purified through distillation or other methods.
Aplicaciones Científicas De Investigación
Silane, ethylfluorodimethyl-, has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of silicon-containing compounds. It can also be used as a protective coating for metals and other materials, as well as a coupling agent in the production of polymers.
Propiedades
Número CAS |
10132-71-5 |
|---|---|
Nombre del producto |
Silane, ethylfluorodimethyl- |
Fórmula molecular |
C4H11FSi |
Peso molecular |
106.21 g/mol |
Nombre IUPAC |
ethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C4H11FSi/c1-4-6(2,3)5/h4H2,1-3H3 |
Clave InChI |
FEVSKBNHAFDREP-UHFFFAOYSA-N |
SMILES |
CC[Si](C)(C)F |
SMILES canónico |
CC[Si](C)(C)F |
Sinónimos |
Ethylfluorodimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
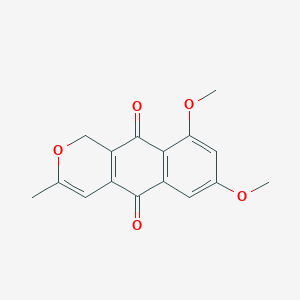
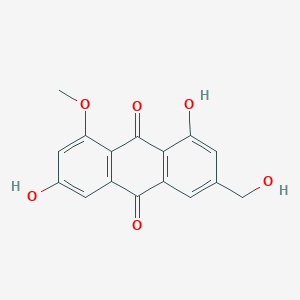
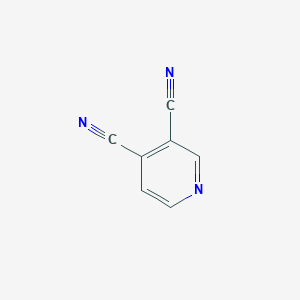
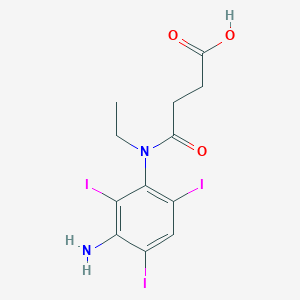
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
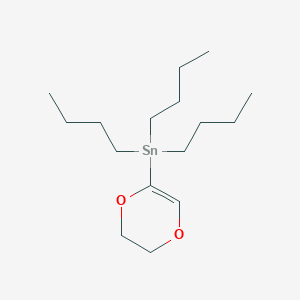
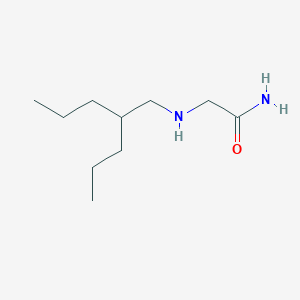
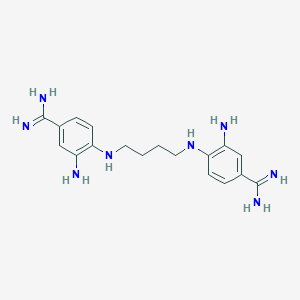
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)
